N-[2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl]acetamide

Biocatalysis Chiral resolution Ramelteon intermediate synthesis

N-[2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl]acetamide (CAS 196597-16-7) is a racemic tricyclic indeno[5,4-b]furan acetamide that serves as the pivotal penultimate intermediate in the synthesis of the marketed melatonin receptor agonist ramelteon (TAK-375). It is also codified as Ramelteon Impurity E (Impurity B / Impurity and is supplied as a highly characterized reference standard for compendial analytical method development, validation, and quality control of ramelteon active pharmaceutical ingredient.

Molecular Formula C15H19NO2
Molecular Weight 245.32 g/mol
CAS No. 196597-16-7
Cat. No. B3338961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl]acetamide
CAS196597-16-7
Molecular FormulaC15H19NO2
Molecular Weight245.32 g/mol
Structural Identifiers
SMILESCC(=O)NCCC1CCC2=C1C3=C(C=C2)OCC3
InChIInChI=1S/C15H19NO2/c1-10(17)16-8-6-12-3-2-11-4-5-14-13(15(11)12)7-9-18-14/h4-5,12H,2-3,6-9H2,1H3,(H,16,17)
InChIKeySDSGISCYQWUIMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl]acetamide (CAS 196597-16-7) – Core Identity and Utility Procurement Overview


N-[2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl]acetamide (CAS 196597-16-7) is a racemic tricyclic indeno[5,4-b]furan acetamide that serves as the pivotal penultimate intermediate in the synthesis of the marketed melatonin receptor agonist ramelteon (TAK-375). It is also codified as Ramelteon Impurity E (Impurity B / Impurity 28) and is supplied as a highly characterized reference standard for compendial analytical method development, validation, and quality control of ramelteon active pharmaceutical ingredient. The compound is specifically claimed in composition-of-matter patent US 6,218,429, confirming its proprietary relevance.

Why Generic Substitution Fails for N-[2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl]acetamide (CAS 196597-16-7)


Interchanging CAS 196597-16-7 with its nearest structural analogs—the enantiopure (S)-acetamide (CAS 326793-94-6) or the racemic propionamide (CAS 196597-17-8)—will invalidate the intended application in at least three critical dimensions. The racemic acetamide is the sole documented substrate for the Bacillus sp. SUI-12 kinetically resolved biotransformation that delivers the chiral (S)-amine intermediate with >99% enantiomeric excess ; the (S)-acetamide cannot serve this role. In analytical settings, USP/EP impurity reference standards require exact chemical identity matching—the acetamide side-chain mass (exact mass 245.1416 Da) differs from the propionamide impurity (exact mass 259.1572 Da) by a methylene unit , producing a distinct chromatographic retention time that precludes mutual substitution in validated HPLC/UPLC methods. Furthermore, the racemic nature of CAS 196597-16-7 provides a unique melting point of 78–79 °C , differentiating it from the enantiopure (S)-acetamide and enabling unambiguous identity confirmation in receiving laboratories.

Product-Specific Quantitative Evidence Guide: CAS 196597-16-7 vs. Closest Analogs


Enzymatic Kinetic Resolution: Racemate as Exclusive Substrate for >99% ee (S)-Amine Production

Tarui et al. (2002) demonstrated that the racemic acetamide CAS 196597-16-7 is the required substrate for Bacillus sp. SUI-12-catalyzed asymmetric hydrolysis. At 40% conversion on a ≥10-g scale, the enzyme produces (S)-2-[(8S)-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl]ethylamine with >99% enantiomeric excess (ee). The enantiopure (S)-acetamide (CAS 326793-94-6) cannot serve as a substrate for this resolution process, conferring a unique and irreplaceable process intermediate role to the racemic acetamide.

Biocatalysis Chiral resolution Ramelteon intermediate synthesis

Melting Point as Identity Discriminator Between Racemic Acetamide and Racemic Propionamide

The melting point of CAS 196597-16-7 (racemic acetamide) is 78–79 °C (recrystallized from ethyl acetate/hexane). The racemic propionamide (CAS 196597-17-8, racemic ramelteon) exhibits a melting point of 103–105 °C. This ~25 °C difference provides a rapid, compendial (Ph. Eur. 2.2.14 / USP <741>) identity verification that unambiguously distinguishes these two otherwise structurally similar racemic intermediates upon receipt.

Solid-state characterization Identity testing Reference standard qualification

Amide Side-Chain Chemotype: Acetamide vs. Propionamide Mass Resolution and Chromatographic Orthogonality

The acetamide side chain of CAS 196597-16-7 (exact mass 245.1416 Da) differs from the propionamide side chain of ramelteon and its racemic propionamide impurity (exact mass 259.1572 Da) by one methylene group (Δm/z = 14.0156 Da). This mass difference enables orthogonal detection by LC-MS and ensures baseline chromatographic separation in validated reversed-phase HPLC methods for ramelteon related substances. The acetamide impurity cannot be substituted for the propionamide impurity in system suitability preparations without invalidating the method's specificity criterion.

HPLC method validation Related substances Impurity profiling

Composition-of-Matter Patent Protection Enabling Freedom-to-Operate for Intermediate Supply

Claim 1 of US Patent 6,218,429 B1 explicitly claims N-[2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl]acetamide or a pharmaceutically acceptable salt thereof. This expired-lifetime patent establishes the compound's identity in the primary patent literature and provides a clear legal pedigree for the intermediate. By contrast, unclaimed intermediates or those not enumerated in the primary patent family lack this documented freedom-to-operate clarity, which is material for ANDA filers conducting Paragraph IV certifications.

Intellectual property ANDAs pathway Patent linkage

Best Research and Industrial Application Scenarios for N-[2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl]acetamide (CAS 196597-16-7)


Scalable Chemoenzymatic Manufacture of the Chiral Ramelteon Amine Intermediate

The racemic acetamide is the sole documented substrate for the Bacillus sp. SUI-12 whole-cell kinetic resolution that yields (S)-2-[(8S)-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl]ethylamine at >99% ee on ≥10-g scale . This amine is then directly propionylated to produce ramelteon (TAK-375). Any attempt to replace CAS 196597-16-7 with the enantiopure (S)-acetamide (CAS 326793-94-6) or with the amine free base will break the established synthetic route.

Regulatory Reference Standard for Ramelteon Acetamide Process Impurity in ANDA Submissions

CAS 196597-16-7 is designated as Ramelteon Impurity E / Impurity B / Impurity 28 and is supplied with full characterization data (¹H NMR, MS, HPLC purity ≥95%) compliant with ICH Q3A/Q3B guidelines . It serves as the quantitative reference marker for the acetamide-related substance in stability-indicating UPLC methods validated for ramelteon drug substance , directly supporting ANDA method validation and quality control batch release.

Chiral Purity and Identity Verification via Melting Point and Retention Time Markers

The distinctive melting point of 78–79 °C (Δ ~25 °C vs. racemic propionamide) and the acetyl-specific exact mass (m/z 245.1416) provide robust orthogonal identity checks that differentiate CAS 196597-16-7 from its closest structural analogs. This is critical for analytical laboratories performing incoming material qualification under cGMP where misidentification of intermediates can lead to batch failure.

Patent-Literate Intermediate Sourcing for Generic Drug Development

Because CAS 196597-16-7 is explicitly recited in Claim 1 of US 6,218,429 B1 , generic developers can cite its use as a process intermediate with clear patent provenance. This documentation supports Paragraph IV certifications and simplifies the regulatory narrative for synthetic route disclosure in ANDA filings.

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